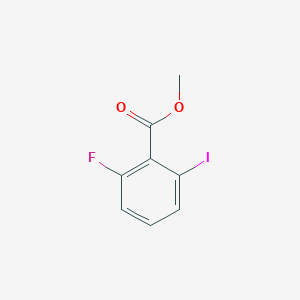

Methyl 2-fluoro-6-iodobenzoate

概要

説明

Methyl 2-fluoro-6-iodobenzoate is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 of the benzene ring are substituted by a fluorine and an iodine atom, respectively

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-6-iodobenzoate can be synthesized through a multi-step process involving the following key steps:

Esterification: The conversion of the carboxylic acid group to a methyl ester.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced halogenation and fluorination techniques under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boron reagents.

Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.

Coupling Products: Various biaryl compounds.

Reduction Products: Reduced derivatives of the ester.

科学的研究の応用

Methyl 2-fluoro-6-iodobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of methyl 2-fluoro-6-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The presence of both fluorine and iodine atoms makes it a versatile intermediate in various organic reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as coupling or substitution.

類似化合物との比較

Methyl 2-fluorobenzoate: Lacks the iodine atom, making it less reactive in certain coupling reactions.

Methyl 6-iodobenzoate: Lacks the fluorine atom, affecting its reactivity towards nucleophiles.

Methyl 2-chloro-6-iodobenzoate: Similar structure but with chlorine instead of fluorine, leading to different reactivity and applications.

Uniqueness: Methyl 2-fluoro-6-iodobenzoate is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and make it a valuable intermediate in organic synthesis.

生物活性

Methyl 2-fluoro-6-iodobenzoate is a halogenated benzoate derivative that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological applications, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C8H6FIO2, characterized by a benzene ring with a methyl ester group and halogen substituents (fluorine and iodine). The synthesis typically involves multi-step organic reactions, including halogenation processes.

Common Synthetic Routes:

- Bromination: Introduction of bromine using N-bromosuccinimide (NBS).

- Fluorination: Use of fluorinating agents like Selectfluor.

- Iodination: Iodine monochloride (ICl) can be employed for iodine introduction.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogens enhances the compound's reactivity, making it a candidate for drug development. Key mechanisms include:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.

- Receptor Interaction: Its structure allows for binding to various receptors, influencing physiological responses.

Pharmacological Applications

This compound has been investigated for several pharmacological applications:

- Anticancer Activity: Studies have shown that halogenated compounds can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have demonstrated activity against leukemia cells in vitro.

- Antimicrobial Properties: Research indicates potential antimicrobial effects, possibly due to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.

- Anti-inflammatory Effects: Some analogs have shown promise in reducing inflammation through modulation of inflammatory pathways.

Table 1: Biological Activity Summary

Notable Research Findings

- Cytotoxicity Assays: In studies involving HL60 leukemia cells, this compound displayed an IC50 value of approximately 45 μM, indicating moderate cytotoxicity compared to established chemotherapeutics.

- Enzyme Interaction Studies: Compounds with similar structures have been shown to inhibit key metabolic enzymes, suggesting a mechanism by which this compound may exert its biological effects.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Methyl 2-fluoro-6-iodobenzoate, and how do reaction conditions influence yield?

Answer: A common method involves a Stille coupling reaction using this compound (17 g, 61 mmol) with 2-(tributylstannyl)pyrimidine (26.7 g, 72 mmol) in dry DMF under nitrogen. Catalysts include copper(I) iodide (1.1 g, 0.1 eq) and tetrakis(triphenylphosphine)palladium(0) (6.9 g, 0.1 eq), with cesium fluoride (18.1 g, 2 eq) as a base. The reaction proceeds at 115°C for 45 minutes, yielding 9.7 g of product. Microwave irradiation can accelerate the reaction but requires precise temperature control to avoid decomposition .

Key Variables Table:

| Parameter | Role | Impact on Yield |

|---|---|---|

| Temperature | Reaction kinetics | >115°C may degrade sensitive groups; <115°C slows coupling |

| Solvent (DMF) | Polarity/solubility | Non-polar solvents reduce reactivity |

| Catalyst loading | Electron transfer | <0.1 eq reduces turnover; excess causes side reactions |

Q. How is this compound characterized to confirm structural integrity?

Answer: Standard characterization includes:

- NMR : - and -NMR to confirm substitution patterns (e.g., fluorine and iodine positions).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 294.02 g/mol).

- Elemental Analysis : Matches calculated C, H, F, and I percentages.

- HPLC Purity : >95% purity is typical for research-grade material .

Advanced Research Questions

Q. How can conflicting data in cross-coupling reactions involving this compound be resolved?

Answer: Contradictions often arise from:

- Catalyst selection : Pd(0) vs. Pd(II) catalysts (e.g., Pd(OAc)) may alter regioselectivity.

- Solvent effects : DMF enhances solubility of polar intermediates, while THF may favor slower, more selective reactions.

- Base choice : Cesium fluoride vs. potassium carbonate—hygroscopic bases like CsF require strict anhydrous conditions to prevent hydrolysis .

Mitigation Strategy:

- Use controlled experiments with one variable altered per trial (e.g., solvent polarity or catalyst loading).

- Monitor reaction progress via TLC or in-situ IR to detect intermediates.

Q. What methodological considerations are critical for synthesizing derivatives of this compound?

Answer: Key steps include:

- Protecting group strategy : The ester group can hydrolyze under basic conditions; use acid-stable protecting groups (e.g., tert-butyl) for downstream functionalization.

- Halogen exchange : Iodine’s susceptibility to nucleophilic displacement (e.g., Suzuki-Miyaura coupling) requires careful control of palladium catalyst and boronic acid stoichiometry .

- Fluorine-directed lithiation : Exploit fluorine’s ortho-directing effects for regioselective metalation.

Example Protocol:

For bromination:

React this compound with NBS (1.2 eq) in CCl under UV light.

Quench with NaSO, isolate via column chromatography (hexane:EtOAc 4:1).

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution?

Answer:

- Steric hindrance : The iodine and ester groups create steric bulk, favoring para-substitution in planar transition states.

- Electronic effects : Fluorine’s strong electron-withdrawing nature activates the ring for meta-substitution but deactivates ortho/para positions. Iodine’s polarizability stabilizes negative charge in SNAr mechanisms.

Case Study:

In amination reactions:

- Use NH/CuI in DMSO at 100°C to target the meta position.

- Yield drops by ~20% if the ester group is unprotected due to competing hydrolysis .

Q. What analytical challenges arise when quantifying trace impurities in this compound?

Answer:

- Co-elution in HPLC : Iodinated byproducts (e.g., di-iodo derivatives) may overlap with the main peak. Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA).

- Fluorine NMR interference : -NMR signals from decomposition products (e.g., HF) require careful buffering (pH 7.4) and low-temperature acquisition (−20°C) .

Q. How can computational modeling guide the design of this compound-based pharmacophores?

Answer:

- DFT calculations : Predict electrostatic potential maps to identify nucleophilic/electrophilic hotspots.

- Docking studies : Simulate interactions with biological targets (e.g., kinase enzymes) by optimizing halogen bonding (C-I⋯O/N motifs).

- SAR analysis : Correlate substituent effects (e.g., replacing iodine with bromine) with binding affinity using QSAR models .

Q. Data Contradiction Analysis

Q. Why do literature reports vary in optimal catalyst systems for this compound coupling reactions?

Answer: Discrepancies stem from:

- Substrate purity : Residual moisture in DMF deactivates Pd catalysts.

- Microwave vs. conventional heating : Microwave irradiation reduces reaction time but may unevenly distribute heat, causing side reactions.

- Scale effects : Milligram-scale reactions often report higher yields than gram-scale due to better mixing and temperature control .

特性

IUPAC Name |

methyl 2-fluoro-6-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNCVPBULCJIRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。